Dihydrosafrole

Overview

Description

Dihydrosafrole is a derivative of safrole, a natural constituent of the sassafras plant . It was formerly used as a flavoring agent in root beer in the US until 1960 and as a fragrance in cosmetics . It is also a byproduct in the production of piperonyl butoxide .

Molecular Structure Analysis

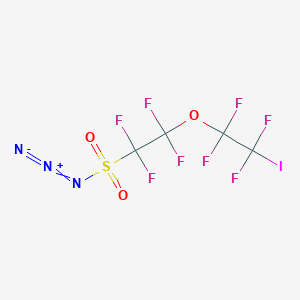

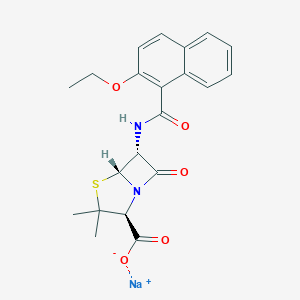

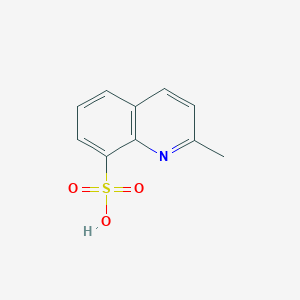

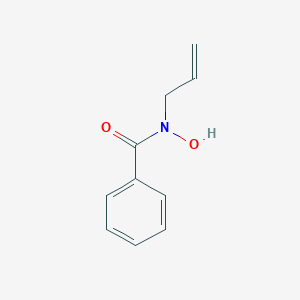

This compound has a molecular formula of C10H12O2 . It contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 2 ethers (aromatic) .Chemical Reactions Analysis

This compound does not react rapidly with air or water . In the synthesis of PBO, this compound undergoes chloromethylation and etherification . The hydrogenation product, this compound, reached a 94% yield, depending on the experimental conditions applied .Physical And Chemical Properties Analysis

This compound is an oily liquid . It has a molecular weight of 164.20 . It does not react rapidly with air or water .Scientific Research Applications

Synthesis and Catalysis

Synthesis from Natural Sources Dihydrosafrole is synthesized from natural sources, such as the oil from Cinnamomum petrophilum leaves. The process involves catalytic hydrogenation, with a notable instance yielding a 95.6% yield of this compound using Raney Ni W-2 as the catalyst. This process takes place without a solvent, under specific conditions of temperature and pressure (Wen, 2004).

Catalysis for Insecticide Synthesis Another significant application of this compound is in the synthesis of insecticide synergists. Specifically, this compound is used in the production of piperonyl butoxide, a common insecticide synergist. The catalytic hydrogenation of safrol into this compound has been successfully carried out using modified Raney-Cu as a catalyst, achieving a high conversion rate and yield. The effectiveness of this process is attributed to the structured catalyst and controlled catalytic activity, ensuring high efficiency (Yan-hui, 2003).

Biomedical Research and Drug Discovery

Dihydrofolate Reductase (DHFR) Inhibitors this compound and its derivatives are not directly highlighted in the context of DHFR inhibition; however, the broader class of DHFR inhibitors has significant implications in medical research and pharmaceutical development. DHFR inhibitors are crucial in the treatment of various diseases, including cancer, bacterial, parasitic, and fungal infections. The development and understanding of DHFR inhibitors, including the design, synthesis, and structure-activity relationship studies, are vital for advancing anticancer therapies (Wróbel & Drozdowska, 2019). Additionally, research into species-specific DHFR inhibitors is crucial for developing potent and selective treatments against specific pathogens, thereby improving therapeutic outcomes (Chan & Anderson, 2006).

Inhibition Mechanism and Structural Insights Understanding the mechanism of action and binding specificity of DHFR inhibitors, including those potentially related to this compound derivatives, is fundamental in drug discovery. Studies focus on the enzyme's structure, the interaction with inhibitors, and the resultant effects on disease treatment. The insights from these studies guide the design of novel inhibitors with desired activity and specificity, contributing to the development of new therapeutic agents (Alfonso et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Dihydrosafrole, also known as 5-Propyl-1,3-benzodioxole, is a precursor in the synthesis of various organic compounds . It participates in organic reactions to form complex molecular structures . The primary targets of this compound are the reagents it interacts with during these reactions .

Mode of Action

This compound interacts with other reagents to facilitate the formation of new chemical bonds . It undergoes specific chemical transformations, such as oxidation, reduction, and condensation, contributing to the synthesis of a wide range of organic compounds . At the molecular level, this compound engages in chemical reactions that lead to the formation of complex molecular structures, serving as a building block for the creation of various chemical products .

Biochemical Pathways

It is known to participate in organic reactions, such as oxidation, reduction, and condensation . These reactions are fundamental to many biochemical pathways, suggesting that this compound could potentially influence a wide range of processes within the cell.

Result of Action

The primary result of this compound’s action is the formation of new chemical bonds and the creation of diverse chemical products . It serves as a building block in the synthesis of a wide range of organic compounds . It should be noted that this compound has been found to be carcinogenic in rats and mice, producing tumors in the esophagus and liver .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as temperature, pH, and the presence of other chemicals could potentially impact its activity

Biochemical Analysis

Biochemical Properties

Dihydrosafrole is a representative of the methylenedioxyphenyl compounds . These compounds, when inhaled as essences or insecticide synergists, have complex interactions with cytochrome P-450-dependent monooxygenases, causing both inhibition and induction .

Cellular Effects

This compound has been shown to exhibit toxicological effects . For instance, safrole, the main component of this compound, has shown anti-cancer activities in cell cultures and in mice

Molecular Mechanism

The molecular mechanism of this compound involves participating in organic reactions, such as oxidation, reduction, and condensation, to form complex molecular structures . This compound interacts with other reagents to facilitate the formation of new chemical bonds and the creation of diverse chemical products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This compound is carcinogenic for the oesophagus of the rat following oral administration

Metabolic Pathways

It is known that methylenedioxyphenyl compounds, such as this compound, have complex interactions with cytochrome P-450-dependent monooxygenases

Properties

IUPAC Name |

5-propyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEIDJPOUKASEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020475 | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrosafrole is an oily liquid., Liquid, Colorless oily liquid; [HSDB] Colorless to yellow liquid; [MSDSonline] | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzodioxole, 5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrosafrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

228 °C | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with ethanol, ether, acetic acid, benzene, Somewhat soluble in alcohol, Soluble in carbon tetrachloride | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.065 at 25 °C/25 °C | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Dihydrosafrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Oily liquid, Colorless liquid, Colorless to yellowish liquid | |

CAS No. |

94-58-6 | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihydrosafrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosafrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrosafrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propyl-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSAFROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ML63PLH7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dihydrosafrole interact with cytochrome P450 enzymes?

A1: this compound can interact with cytochrome P450 enzymes in multiple ways. It can act as a substrate for these enzymes, undergoing metabolic transformations. For instance, it is primarily metabolized to 1,2-dihydroxy-4-(1-propyl)benzene via demethylenation. [] It can also form spectral complexes with specific cytochrome P450 isoforms, such as the stable type III complex with P450b and a 456 nm peak complex with P450c. [] Additionally, this compound can inhibit certain cytochrome P450-mediated reactions, showcasing selectivity in its inhibitory effects. [, ]

Q2: Does this compound affect the metabolism of other compounds?

A2: Yes, this compound can influence the metabolism of other compounds, primarily through its interactions with cytochrome P450 enzymes. For example, it has been observed to inhibit the metabolism of benzo[a]pyrene, particularly its hydroxylation, in both hepatic microsomes and reconstituted systems containing cytochrome P450c. [] This interaction suggests this compound might modulate the biotransformation of other xenobiotics metabolized by these enzymes.

Q3: Can this compound prevent liver damage caused by carbon tetrachloride?

A3: Research suggests that this compound might offer hepatoprotective effects against carbon tetrachloride (CCl4) induced liver damage. [] Studies have shown that pretreating mice with this compound can significantly prevent the rise in plasma transaminase levels and the histochemical changes typically associated with CCl4-induced liver necrosis. [] This protective effect is attributed to this compound's ability to inactivate CYP2E1, the primary enzyme responsible for CCl4 bioactivation. []

Q4: How is this compound metabolized in the body?

A4: In rats, this compound is primarily metabolized via demethylenation, yielding 1,2-dihydroxy-4-(1-propyl) benzene as the main metabolite. This metabolic pathway accounts for approximately 95% of the identified metabolites. [] Other minor metabolic transformations might also occur, but their contribution to overall metabolism is less significant.

Q5: What metabolites of this compound are found in dogs and monkeys?

A5: Studies involving the nasal instillation of this compound in dogs and monkeys have identified several metabolites in their mucus. These include 2-methoxy-4-propyl-phenol, 2-methoxy-4-(2-propenyl)benzene, and 3,4-methylenedioxy-1-(1-hydroxypropyl)benzene. [] The presence of these metabolites indicates the active metabolism of this compound in the nasal cavities of these species.

Q6: Does the route of administration affect this compound metabolism?

A6: The route of administration can potentially influence this compound metabolism. While detailed comparative studies on different routes are limited, research shows that nasal instillation of this compound in dogs and monkeys leads to the presence of specific metabolites in their mucus, and radioactivity was found in their urine and feces. [] This suggests absorption and systemic distribution following nasal administration. Further research is needed to fully elucidate how different routes impact its metabolic fate.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C10H12O2, and its molecular weight is 164.20 g/mol.

Q8: What are the known toxicological effects of this compound?

A8: this compound has been identified as a potential carcinogen, particularly in the context of forestomach tumor development. Studies have shown that continuous oral administration of this compound to mice led to a significant increase in the incidence of hyperplasia and carcinomas in the forestomach. [] This carcinogenic effect was observed in both sexes of a specific mouse strain and in male mice of another strain, highlighting the potential risks associated with this compound exposure. []

Q9: Is this compound metabolized to any reactive or toxic metabolites?

A9: While this compound itself might not be highly reactive, its metabolic pathway could lead to the formation of reactive metabolites. Further research is needed to fully elucidate the nature and potential toxicity of these metabolites.

Q10: Are there any safety concerns regarding this compound exposure?

A10: Yes, safety concerns exist regarding this compound exposure, primarily due to its potential carcinogenicity. The observed induction of forestomach tumors in mice raises concerns about potential risks to human health. [] It's crucial to handle this compound with caution, following appropriate safety protocols and regulations.

Q11: How is this compound typically synthesized?

A11: this compound can be synthesized from Cinnamomum petrophilum leaf oil via catalytic hydrogenation using Raney Ni W-2 as a catalyst. [, ] This method provides a high yield of this compound (95.6%) without requiring a solvent and can be completed within 2.5 hours at 120°C and 2.0 MPa. []

Q12: What are the analytical methods used to detect and quantify this compound?

A12: Several analytical methods are employed for the detection and quantification of this compound. These include:

- Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), allows for the separation and identification of this compound based on its retention time and mass spectrum. [, ] This method is particularly useful for analyzing complex mixtures containing this compound and its related compounds. []

- High-Performance Liquid Chromatography (HPLC): HPLC provides another effective technique for separating and quantifying this compound in various matrices. It can be coupled with UV detection for sensitive and selective analysis. [, ]

Q13: How is this compound typically used in research?

A13: this compound is frequently employed in research as a tool to investigate the metabolism and inhibition of cytochrome P450 enzymes. [, ] Its interactions with these enzymes provide valuable insights into their structure-function relationships and potential applications in drug metabolism studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)